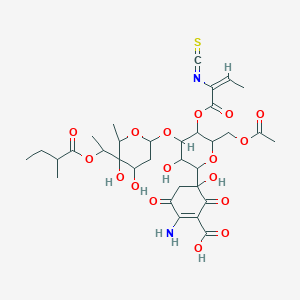
O-Demethylpaulomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Demethylpaulomycin A (ODPA) is a natural product that belongs to the paulomycin family of antibiotics. It is produced by the soil bacterium Streptomyces paulus, and has been found to have potent anti-tumor activity. ODPA has a unique chemical structure, which makes it an interesting target for chemical synthesis and biological investigation.
Mecanismo De Acción
O-Demethylpaulomycin A works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, O-Demethylpaulomycin A prevents cancer cells from dividing and growing, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
O-Demethylpaulomycin A has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of reactive oxygen species, which can cause DNA damage and contribute to cancer development. Additionally, O-Demethylpaulomycin A has been found to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using O-Demethylpaulomycin A in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for cancer treatment. Additionally, O-Demethylpaulomycin A has a unique chemical structure, which makes it an interesting target for chemical synthesis and biological investigation. One limitation of using O-Demethylpaulomycin A in lab experiments is its potential toxicity. While O-Demethylpaulomycin A has been found to be effective against cancer cells, it may also have toxic effects on normal cells.
Direcciones Futuras
There are several future directions for research on O-Demethylpaulomycin A. One area of interest is the development of O-Demethylpaulomycin A derivatives that have improved potency and selectivity for cancer cells. Another area of interest is the investigation of the molecular mechanisms underlying O-Demethylpaulomycin A's anti-tumor activity. Additionally, there is potential for O-Demethylpaulomycin A to be used in combination with other cancer therapies to enhance their effectiveness. Overall, O-Demethylpaulomycin A is a promising candidate for cancer treatment, and further research is needed to fully understand its potential.
Métodos De Síntesis
O-Demethylpaulomycin A can be synthesized using a variety of methods, including fermentation, chemical synthesis, and biosynthesis. Fermentation involves growing the Streptomyces paulus bacteria in a culture medium, and isolating the O-Demethylpaulomycin A from the resulting broth. Chemical synthesis involves creating O-Demethylpaulomycin A from scratch using organic chemistry techniques. Biosynthesis involves genetically engineering bacteria to produce O-Demethylpaulomycin A.
Aplicaciones Científicas De Investigación
O-Demethylpaulomycin A has been found to have potent anti-tumor activity, making it a promising candidate for cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. O-Demethylpaulomycin A works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Propiedades
Número CAS |
113603-74-0 |
|---|---|
Nombre del producto |
O-Demethylpaulomycin A |
Fórmula molecular |
C33H44N2O17S |
Peso molecular |
772.8 g/mol |
Nombre IUPAC |
3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C33H44N2O17S/c1-7-13(3)30(43)49-15(5)33(46)14(4)48-21(9-20(33)38)51-26-24(39)28(32(45)10-18(37)23(34)22(27(32)40)29(41)42)50-19(11-47-16(6)36)25(26)52-31(44)17(8-2)35-12-53/h8,13-15,19-21,24-26,28,34,38-40,45-46H,7,9-11H2,1-6H3,(H,41,42)/b17-8+,34-23? |
Clave InChI |
KDRLCZSKCPVIST-CAOOACKPSA-N |
SMILES isomérico |
CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)/C(=C\C)/N=C=S)COC(=O)C)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)O)C)O |
SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
SMILES canónico |
CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)O)C)O |
Sinónimos |
O-demethylpaulomycin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



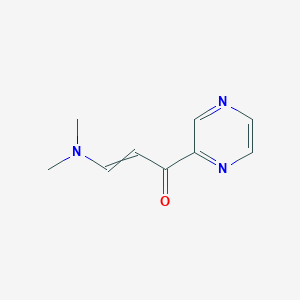

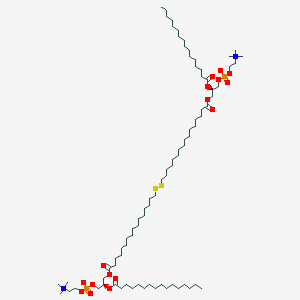

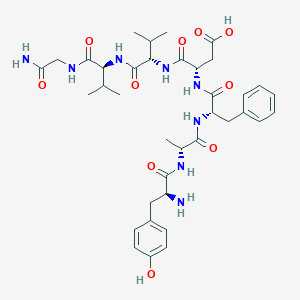
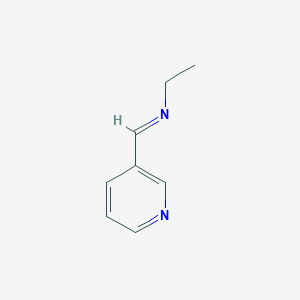
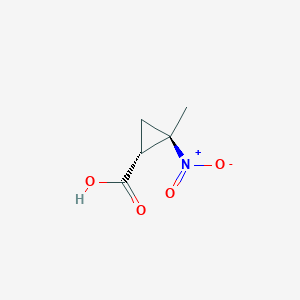
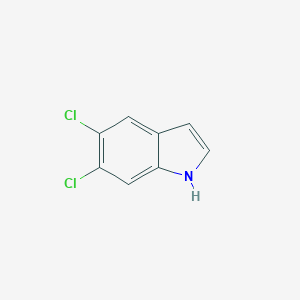
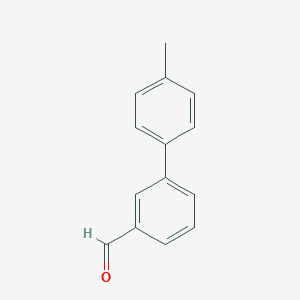
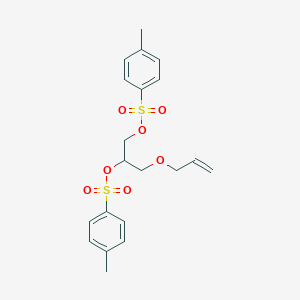
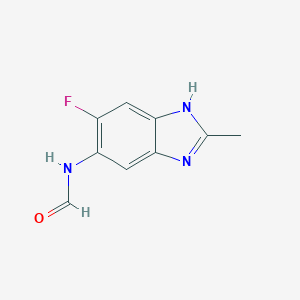
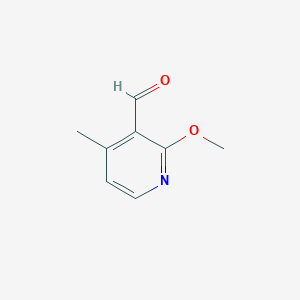
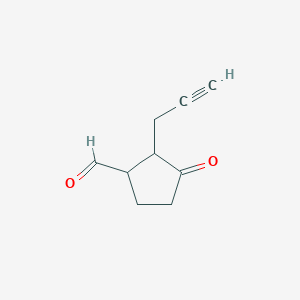
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)